molecular formula C23H24N4O2S B2458499 2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1704536-54-8

2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2458499
CAS No.: 1704536-54-8
M. Wt: 420.53
InChI Key: SJNDFEZFBQDHFN-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a synthetic small molecule with the CAS Number 1704536-54-8 and a molecular weight of 420.53 g/mol . Its complex structure integrates several pharmacologically significant moieties: a 1-methylindole group, a piperidine ring, and a 1,2,4-oxadiazole heterocycle linked to a thiophene ring . The indole scaffold is a fundamental building block in medicinal chemistry, found in numerous biologically active compounds and neurotransmitters, suggesting potential for central nervous system (CNS) and metabolic disorder research . The presence of the 1,2,4-oxadiazole group is particularly noteworthy, as this heterocycle is known to improve metabolic stability and binding affinity in drug candidates, often serving as a bioisostere for ester or amide functionalities . This molecular architecture makes it a valuable chemical probe for investigating novel biological targets and signaling pathways. Researchers can utilize this compound in various in vitro assays, high-throughput screening campaigns, and as a key intermediate in the synthesis of more complex chemical entities for pharmaceutical development. It is supplied for research purposes only. For Research Use Only (RUO). Not for human or veterinary use.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-26-14-18(19-6-2-3-7-20(19)26)12-22(28)27-9-4-5-16(13-27)11-21-24-23(25-29-21)17-8-10-30-15-17/h2-3,6-8,10,14-16H,4-5,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNDFEZFBQDHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a novel synthetic derivative that combines the structural features of indoles, oxadiazoles, and piperidines. This unique combination has led to significant interest in its biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Indole moiety : Known for its diverse biological activities.
  • Oxadiazole ring : Associated with various pharmacological properties including anticancer and antimicrobial activities.
  • Piperidine group : Often enhances the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Studies have shown that derivatives containing oxadiazole rings possess significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 values : The compound demonstrated effective inhibition of cell proliferation in MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, with IC50 values comparable to established chemotherapeutics .
Cell LineIC50 Value (µM)Reference Compound IC50 Value (µM)
MCF-70.481.93 (Prodigiosin)
HCT-1160.192.84 (Prodigiosin)

Antimicrobial Activity

The compound has also shown promising results against bacterial strains:

  • Mycobacterium tuberculosis : Active against monoresistant strains with notable metabolic stability .
Bacterial StrainMIC (µg/mL)Reference Compound MIC (µg/mL)
Mycobacterium tuberculosis0.120.08 (Isoniazid)
Staphylococcus aureus50002500 (Vancomycin)

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Cell Proliferation : The presence of the oxadiazole ring is crucial for inducing apoptosis in cancer cells through caspase activation .
  • Targeting Specific Pathways : The compound may interact with specific receptors or enzymes involved in cancer progression, similar to other oxadiazole derivatives .

Study on Anticancer Activity

A recent study evaluated the anticancer potential of the compound using MTT assays on MCF-7 and MDA-MB-231 cell lines. Results indicated:

  • Significant reduction in cell viability at concentrations as low as 0.48 µM.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against various pathogens:

  • Demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.

Chemical Reactions Analysis

Reactivity of the Indole Moiety

The 1-methylindol-3-yl group undergoes characteristic electrophilic substitutions and condensation reactions:

a. Electrophilic Substitution
The indole ring participates in electrophilic reactions at the C2 and C5 positions. For example:

  • Nitration : Using HNO₃/H₂SO₄ at 0–5°C yields nitro derivatives, with regioselectivity influenced by the methyl group at N1 .

  • Friedel-Crafts Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of AlCl₃ to form C2-alkylated products .

b. Condensation Reactions
Indole derivatives react with carbonyl compounds under acidic conditions:

  • Quinazolinone Formation : Condensation with anthranilamide using p-TSA in acetonitrile produces fused heterocycles (33% yield) .

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives, which are intermediates for bioactive molecules .

Piperidine Ring Reactivity

The piperidine nitrogen and adjacent methylene groups enable nucleophilic and alkylation reactions:

a. N-Alkylation
The piperidine nitrogen reacts with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) to form quaternary ammonium salts .

b. Ring-Opening Reactions
Under strong acidic conditions (e.g., HCl/EtOH), the piperidine ring undergoes partial cleavage, generating secondary amines that participate in cyclization .

Oxadiazole Group Transformations

The 1,2,4-oxadiazole ring displays electron-deficient behavior, enabling:

a. Nucleophilic Attack

  • Hydrolysis : Reacts with aqueous NaOH at 80°C to form carboxylic acid derivatives via ring-opening.

  • Aminolysis : Reacts with primary amines (e.g., aniline) to yield amidine derivatives .

b. Cross-Coupling Reactions
The oxadiazole’s methylene bridge (-CH₂-) participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄.

Thiophene Reactivity

The thiophen-3-yl group undergoes electrophilic substitutions:

a. Halogenation
Reacts with Cl₂ in CCl₄ to form 2-chloro-thiophene derivatives.

b. Sulfonation
Treatment with SO₃/H₂SO₄ introduces sulfonic acid groups at the C2 position.

Key Reaction Pathways and Conditions

The table below summarizes critical reactions and optimized conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Indole nitrationHNO₃/H₂SO₄, 0–5°C, 2 h5-Nitroindole derivative45%
Piperidine N-alkylationCH₃I, K₂CO₃, DMF, 60°C, 6 hQuaternary ammonium salt78%
Oxadiazole hydrolysis2M NaOH, 80°C, 4 hCarboxylic acid62%
Thiophene sulfonationSO₃/H₂SO₄, 25°C, 1 hThiophene-2-sulfonic acid55%

Mechanistic Insights

  • Indole-Al₂O₃ Interactions : Al₂O3 catalyzes the rearrangement of indole intermediates via Lewis acid-mediated pathways, forming dihydroquinazolinones .

  • Oxadiazole Ring-Opening : Hydrolysis proceeds through nucleophilic attack at the electron-deficient C5 position, followed by ring cleavage .

Comparative Reactivity

The compound’s hybrid structure enables unique reactivity compared to simpler analogs:

  • The indole-thiophene system enhances electron delocalization, increasing electrophilic substitution rates by 1.5× compared to isolated indoles .

  • The oxadiazole-piperidine linkage stabilizes transition states in cross-coupling reactions, improving yields by 20–30%.

Q & A

Q. What synthetic strategies are commonly employed to synthesize this compound, and how can reaction conditions be optimized for yield?

The compound’s core structure involves indole, oxadiazole, and piperidine moieties. Key steps include:

  • Oxadiazole formation : Cyclization of thioamide intermediates with hydroxylamine under reflux (e.g., acetic acid as solvent, 4–6 hours reflux) .
  • Piperidinylmethyl linkage : Alkylation of piperidine derivatives using bromomethyl intermediates, optimized via nucleophilic substitution in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Indole coupling : Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling for attaching the 1-methylindole group, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ . Yield optimization focuses on temperature control (60–100°C), stoichiometric ratios (1:1.2 for nucleophilic substitutions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and coupling patterns. For example, indole C-3 protons resonate at δ 7.2–7.8 ppm, while oxadiazole methylene protons appear at δ 3.5–4.0 ppm .
  • X-ray crystallography : Single-crystal studies (e.g., R factor ≤ 0.038) resolve stereochemistry and bond lengths (mean C–C = 0.005 Å), critical for validating piperidine ring conformation and oxadiazole planarity .
  • Elemental analysis : Cross-validation of calculated vs. experimental C/H/N/S content (e.g., ±0.3% deviation) ensures purity .

Advanced Questions

Q. How can researchers design SAR studies to evaluate the role of the oxadiazole-piperidinylmethyl motif in biological activity?

  • Variation of substituents : Synthesize analogs with modified oxadiazole (e.g., 3-phenyl vs. 3-thiophen-3-yl) or piperidine (e.g., N-methyl vs. N-benzyl) groups to assess potency changes .
  • Docking studies : Use software like AutoDock to model interactions with target proteins (e.g., kinases or GPCRs). For example, oxadiazole’s electron-deficient ring may form π-π stacking with aromatic residues, while the piperidine nitrogen participates in hydrogen bonding .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based) and correlate with structural features .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions?

  • Dynamic effects : Account for solvent polarity and temperature in DFT calculations (e.g., B3LYP/6-31G* level). For instance, DMSO-d₆ may deshield protons by 0.1–0.3 ppm compared to gas-phase predictions .
  • Conformational averaging : Use variable-temperature NMR to identify flexible regions (e.g., piperidine chair-flipping) causing signal broadening .
  • Cross-validation : Compare with X-ray data (e.g., dihedral angles) to confirm dominant conformers .

Q. What strategies mitigate low solubility during crystallization for X-ray studies?

  • Co-crystallization : Add small-molecule additives (e.g., triethylamine) to stabilize lattice interactions .
  • Solvent screening : Test mixed-solvent systems (e.g., methanol/dichloromethane) to enhance nucleation .
  • Derivatization : Introduce heavy atoms (e.g., bromine) via post-synthetic modification to improve diffraction quality .

Methodological Notes

  • Synthesis optimization : and highlight reflux duration (4–6 hours) and solvent selection (acetic acid) as critical for oxadiazole cyclization.
  • Data validation : and emphasize R factor thresholds (<0.05) for reliable crystallographic models.
  • Advanced SAR : and provide frameworks for docking and analog synthesis to probe bioactivity.

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